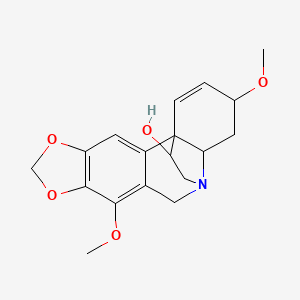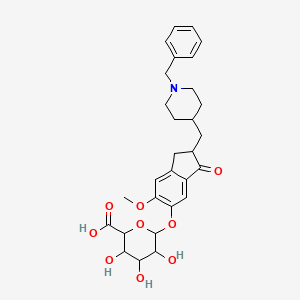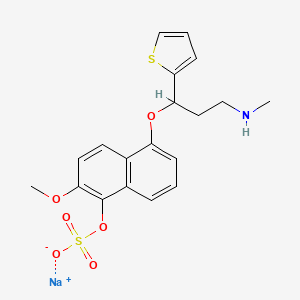
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is a diterpenoid compound with the molecular formula C20H32O5 and a molecular weight of 352.5 g/mol. This compound is known for its significant biomedical applications, particularly in the research of inflammation-related perturbations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) typically involves the extraction from natural sources such as the herbs of Siegesbeckia orientalis . The compound can be isolated using solvent extraction methods followed by purification processes like chromatography .
Industrial Production Methods
Industrial production of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves large-scale extraction from plant materials, followed by chemical synthesis to enhance yield and purity. The process includes steps like solvent extraction, crystallization, and chromatographic purification .
Analyse Chemischer Reaktionen
Types of Reactions
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: Studied for its role in modulating biological pathways, particularly those related to inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves its interaction with molecular targets and pathways associated with inflammation. The compound exerts its effects by modulating the activity of enzymes and signaling molecules involved in the inflammatory response. This modulation helps in reducing inflammation and alleviating related symptoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Kauran-18-oic acid, 16,17,19-trihydroxy-, (4|A)
- (10alpha)-16alpha,17,19-Trihydroxykaurane-18-oic acid
Uniqueness
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity and therapeutic potential. Its ability to modulate inflammatory pathways sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C20H32O5 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24) |
InChI-Schlüssel |
DWSHSMIESAAXBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)
![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

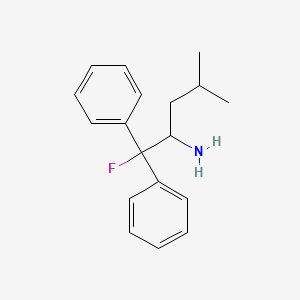
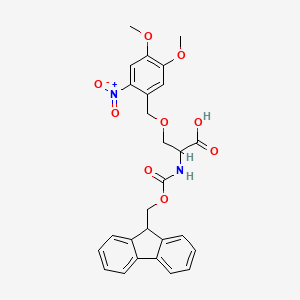
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
